molecular formula C17H17NO3 B2499098 3-(4-Ethoxy-benzyl)-5-methyl-3H-benzooxazol-2-one CAS No. 799262-83-2

3-(4-Ethoxy-benzyl)-5-methyl-3H-benzooxazol-2-one

Cat. No.: B2499098
CAS No.: 799262-83-2
M. Wt: 283.327
InChI Key: KJYQITTZXAZURJ-UHFFFAOYSA-N
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Description

3-(4-Ethoxy-benzyl)-5-methyl-3H-benzooxazol-2-one is a benzoxazolone derivative characterized by a 4-ethoxybenzyl substituent at the 3-position and a methyl group at the 5-position of the heterocyclic core. The 4-ethoxybenzyl moiety introduces electron-donating and lipophilic characteristics, which may enhance membrane permeability and metabolic stability compared to polar substituents.

Properties

IUPAC Name

3-[(4-ethoxyphenyl)methyl]-5-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-3-20-14-7-5-13(6-8-14)11-18-15-10-12(2)4-9-16(15)21-17(18)19/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYQITTZXAZURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxy-benzyl)-5-methyl-3H-benzooxazol-2-one typically involves multiple steps. One common method starts with the preparation of 4-ethoxybenzyl chloride, which is then reacted with 5-methyl-2-aminophenol to form the desired benzooxazole compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxy-benzyl)-5-methyl-3H-benzooxazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(4-Ethoxy-benzyl)-5-methyl-3H-benzooxazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Ethoxy-benzyl)-5-methyl-3H-benzooxazol-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Benzoxazolone Core

Compounds sharing the benzoxazolone core but differing in substituents demonstrate significant variations in synthesis efficiency and biological activity:

  • 3-[5-(4-Fluorophenylamino)-[1,3,4]thiadiazol-2-yl-methyl]-5-methyl-3H-benzooxazol-2-one (1l) Substituents: A thiadiazole ring with a 4-fluoroaniline group replaces the 4-ethoxybenzyl moiety. Activity: Exhibits TNF-α inhibitory properties, likely due to the thiadiazole ring’s ability to engage in hydrogen bonding and halogen interactions with biological targets . Synthesis Yield: 70%, indicating moderate efficiency in the coupling reaction .
  • 3-[5-(4-Bromophenylamino)-[1,3,4]thiadiazol-2-yl-methyl]-5-methyl-3H-benzooxazol-2-one (1m) Substituents: Features a bulkier 4-bromoaniline group on the thiadiazole ring. Synthesis Yield: 80%, suggesting improved reactivity with brominated substrates .

Key Comparison : The target compound’s 4-ethoxybenzyl group lacks the thiadiazole ring’s polarizable sulfur and nitrogen atoms, which may reduce direct target engagement but improve pharmacokinetic properties like solubility and half-life.

Compounds with Different Heterocyclic Cores

  • 4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one Core Structure: Isoxazol-5(4H)-one instead of benzoxazolone. Substituents: A di-tert-butyl-hydroxybenzylidene group introduces steric bulk and antioxidant phenolic -OH groups. Activity: Demonstrates in vitro antioxidant activity, attributed to the hydroxyl group’s radical-scavenging capacity .

The ethoxy group in the target compound lacks direct antioxidant activity but could improve stability under oxidative conditions compared to phenolic -OH groups .

Data Table: Comparative Analysis of Selected Compounds

Compound Name Core Structure Key Substituents Molecular Formula Biological Activity Synthesis Yield
3-(4-Ethoxy-benzyl)-5-methyl-3H-benzooxazol-2-one Benzooxazol-2-one 4-ethoxybenzyl, 5-methyl C₁₇H₁₇NO₃ Not reported (inferred) Not reported
Compound 1l Benzooxazol-2-one Thiadiazole, 4-fluoroaniline C₁₇H₁₃FN₄O₂S TNF-α inhibition 70%
Compound 1m Benzooxazol-2-one Thiadiazole, 4-bromoaniline C₁₇H₁₃BrN₄O₂S TNF-α inhibition 80%
4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one Isoxazol-5(4H)-one Di-tert-butyl, 4-hydroxybenzylidene C₂₀H₂₇NO₃ Antioxidant Not reported

Research Findings and Implications

  • Halogenated Groups (e.g., Br, F): Improve target affinity via halogen bonding but may reduce metabolic stability . Thiadiazole vs. Benzyl: Thiadiazole-containing analogs show higher polar surface areas, which may limit oral bioavailability compared to the ethoxybenzyl-substituted target compound.
  • Biological Activity :

    • Thiadiazole derivatives (1l, 1m) demonstrate direct TNF-α inhibition, while isoxazolones prioritize antioxidant mechanisms . The target compound’s activity profile remains unexplored but could be optimized by incorporating dual-functional substituents.

Biological Activity

3-(4-Ethoxy-benzyl)-5-methyl-3H-benzooxazol-2-one is a synthetic organic compound belonging to the benzooxazole family. This compound has garnered attention due to its potential biological activities , particularly in the fields of antimicrobial and anticancer research . Its unique structure, characterized by a 4-ethoxy-benzyl group and a 5-methyl group , enhances its chemical reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N1O2C_{16}H_{17}N_{1}O_{2}. The compound features a heterocyclic aromatic structure, which is essential for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further exploration in antimicrobial therapies.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Anticancer Properties

The anticancer potential of this compound has been the focus of ongoing research. It is believed to interact with specific molecular targets, potentially inhibiting enzymes involved in cell proliferation. This mechanism suggests its efficacy against various cancer cell lines.

Case Study: In Vitro Anticancer Activity
In studies involving human cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell growth. The compound was tested against several cancer types, including breast and colon cancer cells, showing promising results.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)20
HCT116 (Colon Cancer)15
HeLa (Cervical Cancer)25

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may inhibit specific enzymes or receptors involved in cellular signaling pathways associated with cancer proliferation and microbial resistance.

Interaction Studies

Studies focusing on the binding affinity of this compound with various enzymes have indicated potential inhibitory effects. For instance, it may alter enzyme activity related to DNA synthesis or repair, thereby contributing to its anticancer properties.

Synthesis and Industrial Applications

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield high purity and yield. Industrial applications are being explored, particularly in developing new therapeutic agents and materials.

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